1-butyl-1H-tetrazol-5-amine
Overview
Description
1-butyl-1H-tetrazol-5-amine is a chemical compound that belongs to the class of 1H-tetrazoles, which are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The tetrazole ring is a common motif in many bioactive compounds and drugs due to its resemblance to the carboxylate group, making it a useful isostere in medicinal chemistry.
Synthesis Analysis
The synthesis of tetrazole derivatives, including 1-butyl-1H-tetrazol-5-amine, can be achieved through various methods. One efficient approach involves the use of room-temperature ionic liquids, such as 1-n-butylimidazolium tetrafluoroborate, which enhances the reaction rate due to its inherent Bronsted acidity and high polarity . Another method includes the radical cyclization of 1H-tetrazol-5-amines and alkynes mediated by tert-butyl nitrite, which allows for the formation of tetrazolo[1,5-a]quinoline derivatives under mild conditions without external additives or excitation .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives can be complex and diverse. For instance, coordination compounds of bis(5-tetrazolyl)amine with various metal ions have been synthesized, displaying different bridging modes and generating structures ranging from 2D layers to 3D architectures with unique magnetic properties . Although the specific molecular structure of 1-butyl-1H-tetrazol-5-amine is not detailed in the provided papers, similar compounds have been characterized using techniques such as single-crystal X-ray diffraction, which reveals the arrangement of atoms within the crystal lattice and the presence of intermolecular hydrogen bonds .
Chemical Reactions Analysis
Tetrazole amines, including 1-butyl-1H-tetrazol-5-amine, can undergo various chemical reactions due to the reactivity of the tetrazole ring. The radical cyclization process mentioned earlier is an example of a chemical reaction that tetrazole amines can participate in, leading to the formation of complex heterocyclic structures . Additionally, tetrazole derivatives can act as bidentate ligands in coordination chemistry, which is essential for the development of metal-organic frameworks and other applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-butyl-1H-tetrazol-5-amine are influenced by the tetrazole ring and the butyl substituent. Tetrazoles are known for their high nitrogen content, which contributes to their application in high-energy materials, explosives, and propellants . The butyl group can affect the solubility and lipophilicity of the compound, which is important for its potential use in drug design. The coordination compounds of tetrazole derivatives exhibit magnetic properties and can form geometrically frustrated lattices, which are of interest in the study of antiferromagnetic materials .
Scientific Research Applications
1. Use in Medicinal Chemistry and Drug Design
1-Butyl-1H-tetrazol-5-amine is a part of the 1,5-disubstituted tetrazole moieties (1,5-DST) group, which has been widely and successfully used in medicinal chemistry and drug design . They have been used in the development of various drugs due to their bioisosterism to carboxylic acid and amide moieties, and lipophilicity which is potentially more beneficial when cell membrane is desired . They also have metabolic stability and other beneficial physicochemical properties .
2. Use in Pyrolysis Mechanism Analysis
Bis-tetrazole compounds, including 1-butyl-1H-tetrazol-5-amine, have been widely popularized in energetic materials, especially in gun propellant application areas . The thermal decomposition process of such materials was systematically studied through a series of analyses . The results revealed that the pyrolysis process of BTA·H2O was a complex reaction, including three main mass loss stages . The main gaseous products, including HCN, HN3, and NH3, were then released from the decomposition of BTA .
3. Use in Synthesis of N-Heterocycles
1-Butyl-1H-tetrazol-5-amine can be used in the synthesis of N-heterocycles . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 .
4. Use in Antimicrobial Research
1-Butyl-1H-tetrazol-5-amine has been used in the design and synthesis of novel antimicrobials . It was recognized in recent studies that introduction of variable constituents to phenyl ring will result induction of antimicrobial activity .
5. Use in Organic Synthesis
1-Butyl-1H-tetrazol-5-amine can be used in organic synthesis . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . The specific applications in organic synthesis can vary widely depending on the reaction conditions and the other reactants used .
6. Use in the Synthesis of Energetic Materials
Bis-tetrazole compounds, including 1-butyl-1H-tetrazol-5-amine, have been widely popularized in energetic materials, especially in gun propellant application areas . They have attracted increasing focus for their various outstanding features, such as a high nitrogen content, insensitivity, and high thermal stability .
Safety And Hazards
Future Directions
The synthesis of new drugs is a traditional area that fosters the development of the chemistry of tetrazoles . Over the past few decades, there has been a sharp increase in the number of publications devoted to the biological activity of compounds containing the tetrazole ring . Therefore, 1-butyl-1H-tetrazol-5-amine and other tetrazole derivatives may continue to be of interest in the field of medicinal chemistry.
properties
IUPAC Name |
1-butyltetrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-2-3-4-10-5(6)7-8-9-10/h2-4H2,1H3,(H2,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFSTKDZKAGKGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279037 | |
Record name | 1-butyl-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-tetrazol-5-amine | |
CAS RN |
6280-31-5 | |
Record name | 6280-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-butyl-1H-tetrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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